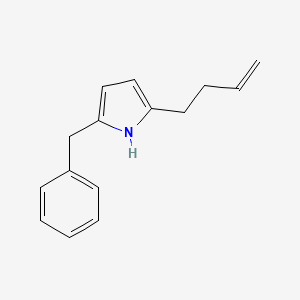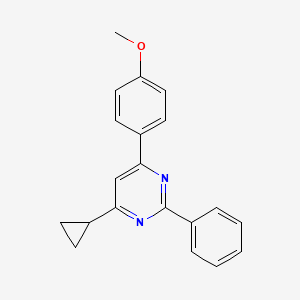
2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine, also known as PMIP, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. PMIP is a member of the pyrimidine family and is composed of two fused five-membered rings, one of which contains a nitrogen atom. PMIP has been used as a research tool to investigate the properties of other compounds, as well as to study the mechanism of action of various drugs. In addition, PMIP has been used to investigate the biochemical and physiological effects of drugs, as well as to explore potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine has been used as a research tool to investigate the properties of other compounds, as well as to study the mechanism of action of various drugs. This compound has been used to investigate the biochemical and physiological effects of drugs, as well as to explore potential applications in laboratory experiments. This compound has also been used to study the effects of various drugs on the metabolism of cells, as well as to investigate the structure-activity relationships of different compounds.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine is not fully understood. However, it is believed that this compound acts as a proton donor, which enables it to interact with other molecules and affect their biochemical and physiological properties. This compound is also believed to act as an inhibitor of certain enzymes, which can affect the metabolism of cells and the activity of certain drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of cells and the activity of certain drugs. This compound has also been shown to affect the activity of certain proteins and hormones, as well as to act as an agonist of certain receptors. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and can be produced in large quantities with a high degree of purity. Furthermore, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not highly soluble in water, which can limit its use in certain experiments. In addition, this compound can interact with other molecules, which can affect the results of certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine in scientific research. This compound could be used to investigate the effects of drugs on the metabolism of cells, as well as to explore the structure-activity relationships of different compounds. In addition, this compound could be used to study the biochemical and physiological effects of drugs, as well as to explore potential applications in laboratory experiments. Furthermore, this compound could be used to investigate the mechanism of action of various drugs, as well as to study the effects of different compounds on the activity of certain proteins and hormones. Finally, this compound could be used to explore the potential anti-inflammatory and anti-cancer properties of various compounds.
Synthesemethoden
2-Phenyl-4-(4-methoxyphenyl)-6-isopropylpyrimidine can be synthesized through a number of methods, including the Biginelli reaction and the Buchwald-Hartwig coupling reaction. The Biginelli reaction involves the condensation of aldehydes, β-keto esters, and urea or thiourea in the presence of an acid catalyst. This reaction produces this compound in a single step, with a high yield of up to 90%. The Buchwald-Hartwig coupling reaction involves the coupling of aryl halides and aryl amines, and can be used to synthesize this compound in a two-step process. This method has a lower yield than the Biginelli reaction, but can be used to synthesize this compound with a higher degree of purity.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14(2)18-13-19(15-9-11-17(23-3)12-10-15)22-20(21-18)16-7-5-4-6-8-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRIBFDUWSIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)





